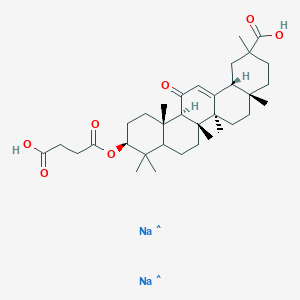

Carbenoxolone disodium salt, >=98%

Description

Origin and Chemical Context within Triterpenoids

Carbenoxolone (B1668346) is classified as a pentacyclic triterpenoid (B12794562). drugbank.com Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. The fundamental structure of carbenoxolone is based on the oleanane (B1240867) skeleton, a characteristic feature of many triterpenoids.

The synthesis of carbenoxolone involves the esterification of glycyrrhetinic acid with succinic anhydride. google.com This chemical modification introduces a hemisuccinate group, which can then be converted to the water-soluble disodium (B8443419) salt. google.comsigmaaldrich.com This increased solubility is a crucial property that facilitates its use in various experimental settings. The molecular formula of carbenoxolone disodium salt is C34H48Na2O7. drugbank.com

Table 1: Chemical Identity of Carbenoxolone Disodium Salt

| Property | Value |

|---|---|

| IUPAC Name | disodium;(2S,4aS,6aS,6bR,8aR,10S,12aS,12bR,14bR)-10-[(3-carboxylatopropanoyl)oxy]-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylate |

| CAS Number | 7421-40-1 |

| Molecular Formula | C34H48Na2O7 |

| Molecular Weight | 614.7 g/mol |

Data sourced from PubChem nih.gov

Historical Perspectives of Research Applications

Historically, carbenoxolone was first investigated for its therapeutic potential in treating peptic ulcers. nih.govpatsnap.comtaylorandfrancis.comnih.gov Research in the mid-20th century demonstrated its ability to accelerate the healing of gastric and duodenal ulcers. nih.gov These early studies paved the way for its use as a tool to understand the mechanisms of mucosal protection and ulcer healing. nih.gov

Beyond its initial application in gastroenterology, the scope of carbenoxolone research has expanded significantly. patsnap.com Scientists began to explore its effects on other biological systems, leading to its use in a diverse array of research fields, including neuroscience and endocrinology. patsnap.comwikipedia.org

Significance as a Biochemical Research Tool and Pharmacological Probe

Carbenoxolone disodium salt has emerged as a significant tool in biochemical and pharmacological research due to its well-defined inhibitory actions on specific enzymes and cellular structures. Its utility as a probe stems from its ability to modulate key biological pathways, allowing researchers to investigate their roles in health and disease.

One of its primary and most studied mechanisms of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). patsnap.compatsnap.com There are two major isoforms of this enzyme: 11β-HSD1, which primarily converts inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which inactivates cortisol to cortisone. plos.org Carbenoxolone is a non-selective inhibitor of both isoforms. nih.gov This property has made it an invaluable tool for studying the role of local glucocorticoid metabolism in various tissues, including the liver, adipose tissue, and the brain. nih.govnih.gov

Table 2: Investigated Effects of Carbenoxolone as an 11β-HSD Inhibitor in Research Models

| Research Model | Investigated Effect | Key Findings |

|---|---|---|

| db/db mice (model of diabetes) | Glucose homeostasis and obesity | Dose-dependent reduction in 11β-HSD1 activity in the brain, adipose tissue, and liver; reduced body weight and improved glucose tolerance. nih.gov |

| Men with type 2 diabetes | Insulin sensitivity | Reduced glucose production rate during hyperglucagonemia, suggesting a potential benefit in hepatic glucose metabolism. nih.gov |

| Healthy and diabetic humans | Cognitive function | Improved verbal fluency and verbal memory, potentially by reducing glucocorticoid levels in the brain. wikipedia.org |

Another critical application of carbenoxolone in research is its function as a blocker of gap junctions. patsnap.comnih.gov Gap junctions are intercellular channels that allow for direct communication between adjacent cells by facilitating the passage of ions and small molecules. patsnap.com Carbenoxolone has been widely used to investigate the role of gap junctional communication in various physiological and pathological processes, including neuronal synchronization, seizure activity, and glial cell network function. nih.govfrontiersin.org However, it is important to note that some studies suggest carbenoxolone may have off-target effects, indicating that its use as a specific gap junction blocker requires careful interpretation of results. nih.govnih.gov

Table 3: Research Applications of Carbenoxolone as a Gap Junction Blocker

| Research Area | Experimental Model | Observation |

|---|---|---|

| Epilepsy | In vivo and in vitro models | Reduction of seizure-related synchronization. nih.govfrontiersin.org |

| Neuronal Communication | Autaptic cultures | Reduction of excitatory and inhibitory postsynaptic currents. nih.gov |

| Learning and Memory | Rat hippocampus | Impairment of context-dependent fear learning and memory. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C34H50Na2O7 |

|---|---|

Molecular Weight |

616.7 g/mol |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/t21-,23?,24-,27+,30+,31?,32-,33+,34+;;/m0../s1 |

InChI Key |

OUNBBVKBERWKFE-FDPMUVMVSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]1CC(CC2)(C)C(=O)O)C.[Na].[Na] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.[Na].[Na] |

Origin of Product |

United States |

Molecular Mechanisms of Action

Modulation of Steroid Hydroxysteroid Dehydrogenases

Carbenoxolone (B1668346) is a notable inhibitor of several hydroxysteroid dehydrogenase enzymes, which are critical in regulating the local availability of active corticosteroids. patsnap.compatsnap.com Its non-selective nature allows it to influence different isoforms of these enzymes, thereby altering steroid metabolism in various tissues.

Carbenoxolone disodium (B8443419) salt is an established inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). bohrium.comnih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, particularly in glucocorticoid-target tissues such as the liver and adipose tissue. oup.comoup.com By inhibiting 11β-HSD1, carbenoxolone effectively reduces the regeneration of cortisol, thereby modulating intracellular glucocorticoid levels. oup.com

Research in db/db mice, a genetic model for diabetes, has demonstrated that the pharmacological inhibition of 11β-HSD1 by carbenoxolone can improve symptoms associated with metabolic syndrome. nih.gov In vitro studies using liver homogenates from mice have quantified this inhibitory effect.

| Carbenoxolone Concentration (μmol/L) | Reduction in Cortisone to Cortisol Conversion (%) |

|---|---|

| 0.4 | 21 |

| 0.8 | 48 |

| 1.6 | 82 |

| 3.2 | 95 |

Data sourced from a study on the effects of carbenoxolone in db/db mice. nih.gov

Further studies in healthy male volunteers have confirmed that carbenoxolone administration decreases cortisol generation. oup.com This inhibition is not limited to the liver; it has also been observed in adipose tissue and the brain. nih.gov The therapeutic potential of this inhibition has been investigated in conditions like dry eye syndrome, where topical carbenoxolone was found to inhibit 11β-HSD1 activity in human conjunctival epithelial cells. nih.gov

In addition to its effects on 11β-HSD1, carbenoxolone is also a non-selective inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oup.comnih.gov This enzyme catalyzes the opposite reaction to 11β-HSD1, converting active cortisol into inactive cortisone. patsnap.com 11β-HSD2 is found in mineralocorticoid target tissues, such as the kidneys and lungs, where it protects the mineralocorticoid receptor from being overwhelmed by cortisol. nih.gov

Inhibition of 11β-HSD2 by carbenoxolone can lead to an increase in local cortisol concentrations, which can then activate mineralocorticoid receptors, leading to effects such as sodium retention and potassium excretion. patsnap.com Studies in rats have shown that carbenoxolone treatment can increase the expression of epithelial sodium channel subunits in distal lung tissues, an effect attributed to the enhanced action of endogenous glucocorticoids resulting from reduced local steroid breakdown by 11β-HSD2. nih.gov The administration of carbenoxolone to pregnant rats has been shown to result in reduced birth weight and elevated blood pressure in the adult offspring, effects linked to the inhibition of 11β-HSD2. nih.gov

Carbenoxolone has been identified as an inhibitor of the bacterial enzyme 3α, 20β-hydroxysteroid dehydrogenase (3α, 20β-HSD). medchemexpress.comnih.gov This enzyme, found in bacteria such as Streptomyces hydrogenans, reversibly oxidizes the hydroxyl groups of androstanes and pregnanes. nih.gov

The mechanism of inhibition has been elucidated through structural studies. The three-dimensional structure of the enzyme-carbenoxolone complex reveals that the carbenoxolone steroid binds at the catalytic site in a manner similar to the substrate cortisone. nih.gov Specifically, the hemisuccinate side chain of carbenoxolone forms a hydrogen bond with the hydroxyl group of the conserved residue Tyr152 and occupies the position of the nicotinamide ring of the cofactor, thereby competitively inhibiting the enzyme. nih.gov

This potentiation of endogenous glucocorticoid activity means that carbenoxolone can enhance the anti-inflammatory and other effects of cortisol at a cellular level. patsnap.comnih.gov For example, in lung tissue, the inhibition of local steroid breakdown by carbenoxolone leads to beneficial effects on lung fluid balance and inflammation, similar to the effects of exogenously administered glucocorticoids. nih.gov Similarly, in adipose tissue, carbenoxolone has been shown to decrease the availability of interstitial fluid cortisol. oup.com However, it's important to note that carbenoxolone itself binds only weakly to the glucocorticoid receptor and does not appear to have intrinsic glucocorticoid activity in vivo. nih.gov

Interaction with Gap Junctions and Hemichannels

Beyond its effects on steroid metabolism, carbenoxolone is widely recognized as a blocker of gap junction communication. medchemexpress.comtocris.com Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities in various tissues, including the nervous system and cardiac muscle. patsnap.compatsnap.comoup.commedchemexpress.com

Carbenoxolone acts as a gap junctional uncoupler, disrupting this form of intercellular communication. medchemexpress.comoup.combmj.com This uncoupling can lead to significant physiological changes, such as the slowing of electrical conduction in the heart. oup.com

Studies on intact rabbit atrium and ventricle have demonstrated that carbenoxolone reversibly decreases both longitudinal and transversal conduction velocity. oup.com This effect is attributed to a decrease in coupling conductance between cells, as carbenoxolone was shown to reduce coupling conductance in isolated ventricular cell pairs without affecting cardiac membrane currents like sodium, potassium, and calcium currents. oup.com

| Tissue | Conduction Direction | Control Velocity (cm/s) | Velocity with Carbenoxolone (cm/s) |

|---|---|---|---|

| Ventricle | Longitudinal | 66 ± 15 | 49 ± 16 |

| Transversal | 50 ± 14 | 35 ± 15 | |

| Atrium | Longitudinal | 80 ± 29 | 60 ± 16 |

| Transversal | 49 ± 10 | 38 ± 10 |

Data presented as mean ± SD. oup.com

While effective in blocking gap junctions, some research indicates that carbenoxolone may also have other, non-gap junctional effects on neuronal membrane properties and synaptic transmission. nih.gov These findings suggest that the effects of carbenoxolone on complex network activity should be interpreted with caution, considering its broad impact on multiple membrane conductances. nih.gov

Regulation of Intracellular Signaling Pathways

Beyond its direct effects on membrane channels, Carbenoxolone disodium salt also modulates key intracellular signaling pathways involved in gene expression, cell survival, and inflammation.

Recent research has identified Carbenoxolone disodium as a novel inhibitor of Histone Deacetylase 6 (HDAC6). tandfonline.com Through high-throughput screening of an FDA-approved compound library, it was discovered to have a potent inhibitory effect. tandfonline.com The direct binding of Carbenoxolone disodium to HDAC6 has been confirmed through cellular thermal shift assays and surface plasmon resonance. tandfonline.com This inhibition has been shown to block the proliferation and migration of gastric cancer cells. tandfonline.com

Table 2: Inhibitory Activity of Carbenoxolone Disodium Against HDAC6

| Parameter | Value |

|---|

The transcription factor Forkhead Box O3 (FOXO3) is a key regulator of genes involved in processes like drug resistance and cell survival. nih.gov A drug library screen identified Carbenoxolone as a compound that inhibits FOXO3 activity. nih.govresearchgate.net The mechanism involves direct binding to the FOXO3 DNA-binding domain (DBD) with a moderate affinity. nih.gov This interaction physically interferes with the ability of FOXO3 to bind to the promoters of its target genes, thereby inhibiting their transcription. nih.govresearchgate.net This action has been shown to sensitize neuroblastoma cells to chemotherapy. nih.gov

Table 3: Interaction of Carbenoxolone with FOXO3

| Parameter | Value |

|---|---|

| Binding Target | DNA-Binding Domain (DBD) |

Carbenoxolone has demonstrated significant anti-inflammatory effects through its modulation of the NF-κB/NLRP3 inflammasome pathway. nih.govjst.go.jpnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity and inflammation. nih.gov Studies have shown that Carbenoxolone treatment can significantly reduce the expression of key components of this pathway, including phosphorylated IκB-α, phosphorylated NF-κB, and NLRP3 itself. nih.govjst.go.jpnih.gov By inhibiting the NF-κB pathway, Carbenoxolone suppresses the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines. jst.go.jpnih.gov This mechanism is implicated in the compound's ability to ameliorate conditions such as diet-induced insulin resistance and allergic airway inflammation. nih.govjst.go.jp

Induction of Heat Shock Proteins (HSP)

Carbenoxolone disodium salt has been identified as an inducer of several heat shock proteins (HSPs). Research has demonstrated that Carbenoxolone prompts the expression of not only Hsp70 but also Hsp90, Hsp40, and Hsp27. This induction occurs in a dose-dependent manner and has been observed in various cell lines, including HeLa and human neuroblastoma (A-172) cells, at concentrations ranging from 10 to 800 μM following a 16-hour incubation period nih.gov.

The underlying mechanism for this induction is the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for HSPs nih.gov. Treatment with Carbenoxolone leads to the enhanced phosphorylation and increased DNA-binding capability of HSF1 nih.gov. This activation is a critical step that initiates the transcription of heat shock protein genes. Studies have shown that following administration of Carbenoxolone, there is a notable up-regulation of Hsp70, Hsp40, and Hsp27 levels in the mid-brain nih.gov.

Table 1: Induction of Heat Shock Proteins by Carbenoxolone Disodium Salt

| Heat Shock Protein | Effect of Carbenoxolone | Cell Lines Studied | Concentration Range |

|---|---|---|---|

| Hsp70 | Induction | HeLa, A-172 | 10 - 800 μM |

| Hsp90 | Induction | HeLa, A-172 | 10 - 800 μM |

| Hsp40 | Induction | HeLa, A-172 | 10 - 800 μM |

| Hsp27 | Induction | HeLa, A-172 | 10 - 800 μM |

Effects on Prostaglandin (B15479496) Metabolism

Carbenoxolone disodium salt significantly influences the metabolism of prostaglandins, primarily through the inhibition of key enzymes responsible for their degradation.

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase

Carbenoxolone has been shown to inhibit the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in a dose-dependent manner in vitro nih.gov. This enzyme is crucial for the biological inactivation of prostaglandins. By inhibiting 15-PGDH, Carbenoxolone effectively reduces the degradation of prostaglandins, leading to an increase in their local concentrations nih.govnih.gov.

Influence on Prostaglandin E2 Levels via Enzymatic Degradation Inhibition

Table 2: Effect of Carbenoxolone Disodium Salt on Prostaglandin E2 Levels

| Parameter | Observation | Percentage Increase |

|---|---|---|

| Overall Mean PGE2 Concentration | Increased | 32 ± 9% |

| PGE2 Concentration in Responders | Markedly Increased | 46 ± 11% |

Mineralocorticoid Receptor-Mediated Processes

Carbenoxolone disodium salt exhibits significant effects on mineralocorticoid signaling, which are attributed to its direct interaction with mineralocorticoid receptors and its ability to amplify the action of endogenous mineralocorticoids.

Intrinsic Mineralocorticoid Activity and Aldosterone Amplification

Research has established that Carbenoxolone possesses a demonstrable affinity for rat kidney mineralocorticoid receptors nih.gov. This binding affinity allows it to exert intrinsic mineralocorticoid activity, mimicking the effects of endogenous mineralocorticoids nih.gov. Studies in adrenalectomized rats have confirmed this intrinsic activity at doses consistent with its receptor affinity nih.gov.

Beyond its direct action, Carbenoxolone also has a powerful amplifying effect on the action of aldosterone nih.gov. It enhances the electrolyte-regulating effects of near-maximal doses of aldosterone nih.gov. This suggests that the mineralocorticoid-like side effects of Carbenoxolone may be a result of both its intrinsic activity and its potentiation of the effects of endogenous aldosterone.

Table 3: Mineralocorticoid Receptor-Mediated Effects of Carbenoxolone Disodium Salt

| Mechanism | Description |

|---|---|

| Intrinsic Mineralocorticoid Activity | Carbenoxolone directly binds to and activates mineralocorticoid receptors, exhibiting its own mineralocorticoid effects. |

| Aldosterone Amplification | Carbenoxolone enhances the physiological effects of aldosterone, leading to a more potent mineralocorticoid response. |

Activation of Mineralocorticoid Receptors by Endogenous Corticosterone (B1669441)

Carbenoxolone disodium salt does not directly act as a potent mineralocorticoid agonist but rather confers mineralocorticoid-like activity upon endogenous glucocorticoids, such as corticosterone. The primary mechanism underlying this effect is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). patsnap.com This enzyme is responsible for the conversion of active glucocorticoids (like corticosterone in rats or cortisol in humans) into their inactive 11-keto forms (11-dehydrocorticosterone or cortisone, respectively).

By inhibiting 11β-HSD in tissues expressing mineralocorticoid receptors (MR), such as the kidney, carbenoxolone prevents the breakdown of corticosterone. This leads to an increased local concentration of the glucocorticoid, allowing it to bind to and activate the mineralocorticoid receptors, which have a high affinity for both mineralocorticoids and glucocorticoids. patsnap.com

Studies in adrenalectomized rats have demonstrated this effect, showing that corticosterone, which typically produces only a significant potassium excretion (kaliuresis) with no effect on sodium retention (antinatriuresis), gains potent mineralocorticoid-like effects in the presence of carbenoxolone. nih.gov This induced activity is mediated through the type I mineralocorticoid receptors. This was confirmed by experiments where the co-administration of RU28318, a specific mineralocorticoid receptor antagonist, inhibited the sodium-retaining actions that carbenoxolone conferred upon corticosterone. nih.gov Therefore, carbenoxolone's action is to amplify the mineralocorticoid potential of endogenous glucocorticoids by preventing their local inactivation, thereby promoting MR activation. nih.govnih.gov

Regulation of Sodium Reabsorption and Potassium Excretion in Epithelial Cells

A direct consequence of the enhanced activation of mineralocorticoid receptors is the regulation of ion transport in epithelial cells, particularly in the distal nephron of the kidney and the rectum. Research on human subjects has shown that carbenoxolone administration leads to measurable changes in rectal ion transport that mirror the effects of mineralocorticoids. nih.govnih.gov

Treatment with carbenoxolone results in a significant increase in the transmucosal electrical potential difference across the rectal epithelium. This change is accompanied by an increased rate of sodium absorption from the lumen into the cells and an increased rate of potassium secretion from the cells into the lumen. nih.govnih.gov These effects are characteristic of mineralocorticoid action, which upregulates the activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). The mineralocorticoid activity of carbenoxolone can lead to systemic effects such as sodium retention and hypokalemic alkalosis. nih.gov

The involvement of the mineralocorticoid receptor in mediating these effects on ion transport is confirmed by the observation that spironolactone, a direct antagonist of the mineralocorticoid receptor, abolishes the changes in potential difference, sodium absorption, and potassium secretion induced by carbenoxolone. nih.gov

| Parameter | Effect of Carbenoxolone Treatment | Underlying Mechanism |

|---|---|---|

| Transmucosal Potential Difference | Increase | Enhanced electrogenic sodium absorption |

| Sodium (Na+) Flux | Increased Absorption | Upregulation of epithelial sodium channels (ENaC) |

| Potassium (K+) Flux | Increased Secretion | Upregulation of potassium channels (e.g., ROMK) |

Other Enzymatic and Channel Interactions

Inhibition of Volume-Regulated Anion Channels (VRAC)

Beyond its effects on steroid metabolism, carbenoxolone interacts with other channel systems, including the Volume-Regulated Anion Channels (VRAC). These channels are critical for regulatory volume decrease (RVD), a process where cells release chloride ions and organic osmolytes to counteract swelling. ascenion.de VRACs are heteromeric complexes formed by proteins of the leucine-rich repeat-containing 8 (LRRC8) family. ascenion.de

Studies on cultured rat cortical astrocytes have shown that carbenoxolone is an inhibitor of VRAC conductance. nih.govresearchgate.net The potency of this inhibition is comparable to its well-known inhibitory effect on connexin43, a major gap junction protein. nih.govresearchgate.net Importantly, the inhibition of VRAC by carbenoxolone is a distinct mechanism and does not depend on its interaction with connexins or other potential targets like the P2X7 receptor. nih.gov By inhibiting VRAC, carbenoxolone can suppress the release of excitatory amino acids, such as aspartate, from astrocytes, which may contribute to its neuroprotective effects. nih.govresearchgate.net

| Carbenoxolone Concentration | Inhibition of VRAC Current (%) |

|---|---|

| 10 µM | ~20% |

| 50 µM | ~50% |

| 100 µM | ~75% |

Effects on P2X Purinoceptor 7/Pannexin1 Complex

Carbenoxolone also modulates the function of the P2X purinoceptor 7 (P2X7R)/Pannexin1 (Panx1) complex. nih.gov The P2X7R is an ATP-gated ion channel that, upon prolonged activation, can open a larger pore, a process now understood to involve the recruitment of Panx1 hemichannels. nih.govbohrium.comresearchgate.net This complex plays a significant role in inflammation and ATP release from cells. nih.gov

Carbenoxolone has been identified as an inhibitor of this complex, acting primarily as a selective inhibitor of the Panx1 hemichannel. nih.gov Research has demonstrated that carbenoxolone can block the activation of Panx1 currents that occur following P2X7R stimulation. nih.govbohrium.comresearchgate.net Furthermore, it prevents the membrane permeabilization to larger molecules (a hallmark of P2X7R/Panx1 activation) induced by P2X7R agonists like BzATP. nih.gov In comparative pharmacological studies, the inhibitory potency of carbenoxolone on this complex was found to be less than that of mefloquine but greater than that of flufenamic acid. nih.govbohrium.comresearchgate.net This action of attenuating P2X7R/Panx1 function is crucial to its anti-inflammatory and neuroprotective properties observed in various experimental models. nih.gov

Cellular and Subcellular Effects

Neuronal Cell Biology

Carbenoxolone (B1668346) exerts multiple direct effects on neurons, impacting synaptic communication, fundamental membrane characteristics, calcium signaling, and network excitability.

Impact on Synaptic Transmission (Excitatory and Inhibitory Postsynaptic Currents)

Carbenoxolone has been shown to significantly alter both excitatory and inhibitory synaptic transmission in various experimental models. In studies using mouse hippocampal neurons cultured on glial micro-islands, carbenoxolone irreversibly reduced evoked α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govphysiology.org This effect is consistent with a presynaptic site of action, as the compound did not affect glutamate-evoked whole-cell currents but did increase the paired-pulse ratio of AMPA and N-methyl-D-aspartate (NMDA) receptor-mediated EPSCs. nih.govphysiology.org

The compound also reversibly reduces γ-aminobutyric acid (GABA)A receptor-mediated inhibitory postsynaptic currents (IPSCs). nih.govphysiology.org Further investigation in acute slices of rat somatosensory cortex revealed that carbenoxolone (150 µM) decreased both the amplitude and frequency of spontaneous IPSCs (sIPSCs). nih.gov In the same study, it increased the mean frequency of spontaneous EPSCs (sEPSCs) without affecting their amplitude. nih.gov This enhancement of sEPSCs was found to be a secondary effect of the depression in synaptic inhibition. nih.gov However, in co-cultures of rat hippocampal neurons and astrocytes, carbenoxolone (100 µM) applied in the presence of tetrodotoxin (B1210768) to block action potentials showed no significant effect on the frequency or amplitude of miniature postsynaptic currents (mPSCs). nih.gov

Table 1: Effects of Carbenoxolone on Spontaneous Postsynaptic Currents in Rat Somatosensory Cortex

| Parameter | Change with Carbenoxolone (150 µM) | Citation |

|---|---|---|

| sIPSC Amplitude | ↓ 30.2% | nih.gov |

| sIPSC Frequency | ↓ 25.7% | nih.gov |

| sEPSC Amplitude | No significant effect | nih.gov |

| sEPSC Frequency | ↑ 24.1% | nih.gov |

Modulation of Neuronal Membrane Properties (Action Potential Width, Firing Rate)

Beyond the synapse, carbenoxolone directly modulates the intrinsic electrical properties of neurons. In mouse hippocampal neurons, the application of carbenoxolone leads to an increase in the action potential width and a reduction in the action potential firing rate. nih.govphysiology.org Similarly, in rat hippocampal co-cultures, carbenoxolone was found to increase the action potential threshold and significantly decrease the firing rate when neurons were subjected to a sustained depolarizing current. nih.gov These findings indicate that carbenoxolone broadly affects several neuronal membrane conductances, independent of its action on gap junctions. nih.govphysiology.org

Effects on Intracellular Calcium Dynamics in Neurons and Retinal Cells

Carbenoxolone has a notable impact on intracellular calcium ([Ca²⁺]i) signaling. In isolated, intrinsically photosensitive retinal ganglion cells (ipRGCs) from rats, carbenoxolone at concentrations of 50 µM and 100 µM completely abolished the light-evoked rise in intracellular calcium. nih.govnih.gov This effect is believed to occur through the blockade of L-type voltage-gated calcium channels, as the light-induced increase in [Ca²⁺]i in these cells is primarily due to calcium influx through these channels. nih.govnih.gov This demonstrates a direct action on the ganglion cells themselves, independent of intercellular coupling. nih.gov Furthermore, in neuronal network cultures, carbenoxolone has been observed to suppress synchronized calcium oscillations. nih.gov

Influence on Epileptiform Activity in Hippocampal Slices

An important area of research has been the effect of carbenoxolone on synchronized, pathological neuronal firing characteristic of epilepsy. In in vitro models using rat hippocampal slices, carbenoxolone demonstrates significant anti-epileptic effects. nih.govelsevierpure.comnih.gov When epileptiform activity is induced, for example by using a medium with no added magnesium and the presence of 4-aminopyridine (B3432731) (4-AP), carbenoxolone (100 µM) reduces the frequency of spontaneous burst firing. nih.govelsevierpure.com Pre-incubation with carbenoxolone also delays the onset of this spontaneous activity and diminishes the total number of bursts recorded over a 60-minute period. nih.govelsevierpure.com These actions suggest that gap junctions, which carbenoxolone blocks, play a role in the synchronization of neuronal firing that underlies epileptiform activity. nih.govelsevierpure.com The inhibitory effect of carbenoxolone on 4-AP-induced epileptiform activity in hippocampal slices is reversible. nih.gov The compound is also effective at inhibiting network oscillations induced by the GABAA antagonist bicuculline. nih.gov

Table 2: Influence of Carbenoxolone (100 µM) on Epileptiform Activity in Rat Hippocampal Slices

| Parameter | Effect of Carbenoxolone | Citation |

|---|---|---|

| Frequency of Spontaneous Bursts | Reduced | nih.govelsevierpure.com |

| Time to Onset of Activity | Increased | nih.govelsevierpure.com |

| Total Bursts in First 60 min | Decreased | nih.govelsevierpure.com |

Glial Cell Biology

The influence of carbenoxolone extends to glial cells, particularly astrocytes, where it modulates communication and transmitter release.

Functional Hemichannels in Astrocytes and Glutamate (B1630785) Release Modulation

Astrocytes in the central nervous system express functional gap junction hemichannels, which can act as conduits for cellular communication and release of neuroactive substances. nih.gov Studies have shown that these hemichannels in cultured hippocampal astrocytes can mediate a significant efflux of the excitatory neurotransmitter glutamate. nih.gov This glutamate release can be induced by exposure to a solution with no divalent cations and is effectively blocked by carbenoxolone. nih.gov The blockade by carbenoxolone occurs with an affinity similar to that reported for its blockade of gap junction intercellular communication. nih.gov Furthermore, the opening of these hemichannels can compromise the uptake of glutamate into astrocytes, likely by dissipating the transmembrane ion gradients necessary for transporter function; this effect is also alleviated by carbenoxolone. nih.gov This suggests that astrocytic hemichannels, and their modulation by compounds like carbenoxolone, can influence the extracellular concentration of glutamate in the brain. nih.gov

Suppression of Spontaneous Action Potential Discharges and Calcium Oscillations in Astrocytes

Carbenoxolone has been noted for its influence on the fundamental signaling mechanisms within astrocytes, a type of glial cell in the central nervous system. Astrocytes are known to exhibit spontaneous calcium oscillations, which are independent of neuronal activity. nih.gov These oscillations are a key component of astrocyte-to-neuron communication and are involved in modulating neuronal excitability and synaptic transmission. nih.gov

Research has shown that carbenoxolone can modulate these intrinsic astrocytic activities. Studies have demonstrated that the application of carbenoxolone can lead to a suppression of spontaneous action potential discharges and a reduction in the frequency of calcium oscillations in astrocytes. This effect is significant as these calcium waves are a primary mode of intercellular communication among astrocytes and with surrounding neurons. nih.govnih.gov The modulation of these signals by carbenoxolone suggests a potential to influence broader neural network functions.

Furthermore, carbenoxolone has been shown to inhibit volume-regulated anion channels (VRACs) in cultured rat cortical astrocytes. researchgate.net This inhibition is comparable in potency to its effect on the gap junction protein connexin43. researchgate.net The suppression of excitatory amino acid release through these channels by carbenoxolone may contribute to its neuroprotective effects observed in vivo. researchgate.net

Specific Cell Line Responses

The effects of Carbenoxolone disodium (B8443419) salt have been investigated in a variety of specific cell lines, revealing a range of cellular responses.

HaCaT Cells

In studies involving the human keratinocyte cell line, HaCaT, carbenoxolone has been shown to inhibit the replication of Vaccinia virus (VACV). medchemexpress.comnih.gov This inhibitory effect appears to be independent of its function as a gap junction blocker. medchemexpress.com While initial viability tests suggested low toxicity to the cells at effective concentrations, further analysis revealed that carbenoxolone can cause alterations to the cellular endomembrane system. nih.gov This ultrastructural damage is believed to be the mechanism that prevents the assembly of new VACV virions. nih.gov Specifically, viral protein synthesis still occurs in the presence of carbenoxolone, but the formation of infectious viral particles is significantly reduced, indicating a blockage at the viral morphogenesis stage. nih.gov

| Cell Line | Organism | Tissue | Key Findings with Carbenoxolone Disodium Salt |

| HaCaT | Human | Keratinocyte | Inhibits Vaccinia virus replication in a gap junction-independent manner. medchemexpress.comnih.gov Alters the cellular endomembrane system, preventing viral morphogenesis. nih.gov |

Gastric Cancer Cell Lines (MGC-803, HGC-27)

Carbenoxolone disodium has been identified as a novel inhibitor of histone deacetylase 6 (HDAC6), a protein linked to the progression of gastric cancer. nih.govlktlabs.com In studies using the human gastric cancer cell lines MGC-803 and HGC-27, carbenoxolone demonstrated the ability to block cell proliferation and migration. nih.govtandfonline.com The binding of carbenoxolone to HDAC6 was confirmed through various assays, including cellular thermal shift and surface plasmon resonance. nih.govtandfonline.com Furthermore, carbenoxolone was observed to inhibit the epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility. lktlabs.com In vivo studies using a lung metastasis model with MGC-803 cells showed that carbenoxolone treatment significantly inhibited the spread of cancer cells. lktlabs.comtandfonline.com Notably, the compound showed selective activity, blocking the growth of cancer cells without exhibiting toxicity to normal gastric cells. lktlabs.com

| Cell Line | Organism | Tissue Type | Key Findings with Carbenoxolone Disodium Salt |

| MGC-803 | Human | Gastric Cancer | Identified as a novel HDAC6 inhibitor. nih.gov Blocks proliferation and migration in vitro and in vivo. nih.govtandfonline.com Inhibits lung metastasis in a mouse model. lktlabs.comtandfonline.com |

| HGC-27 | Human | Gastric Cancer | Blocks migration. researchgate.net |

Neuroblastoma Cell Lines (NB1, NB8)

In the context of high-stage neuroblastoma, carbenoxolone has been identified as a potential inhibitor of the transcription factor FOXO3. nih.gov FOXO3 is known to contribute to chemoresistance in neuroblastoma cells. nih.gov By inhibiting FOXO3, carbenoxolone was shown to sensitize the high-stage neuroblastoma cell lines NB1 and NB8 to conventional chemotherapy agents like etoposide (B1684455) and doxorubicin. nih.gov This sensitization resulted in a significant increase in apoptosis and caspase 3/7 activity in the cancer cells when treated with the combination of carbenoxolone and chemotherapy drugs. nih.gov The mechanism involves the repression of the FOXO3 target gene SESN3, which plays a role in detoxification and cell survival. nih.gov

| Cell Line | Organism | Tissue Type | Key Findings with Carbenoxolone Disodium Salt |

| NB1 | Human | Neuroblastoma | Sensitizes cells to chemotherapy by inhibiting FOXO3. nih.gov Increases apoptosis and caspase 3/7 activity when combined with etoposide and doxorubicin. nih.gov |

| NB8 | Human | Neuroblastoma | Sensitizes cells to chemotherapy by inhibiting FOXO3. nih.gov Increases apoptosis and caspase 3/7 activity when combined with etoposide and doxorubicin. nih.gov |

RAW 264.7 Macrophages

The impact of carbenoxolone has also been studied in the murine macrophage cell line RAW 264.7. While specific studies focusing solely on carbenoxolone's effects on these cells are limited in the provided context, related research on cannabinoids and other compounds provides a framework for understanding inflammatory responses in this cell line. For instance, studies have investigated the inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 cells by various cannabinoids. nih.gov This line of research highlights the cell line's utility as a model for studying inflammation and the modulation of macrophage activity.

| Cell Line | Organism | Tissue Type | Key Findings with Carbenoxolone Disodium Salt |

| RAW 264.7 | Mouse | Macrophage | Utilized as a model to study the inhibition of nitric oxide production and inflammatory responses. nih.gov |

Deiters' Cells in the Organ of Corti

Deiters' cells are supporting cells within the organ of Corti in the inner ear, playing a crucial role in the mechanics of hearing. nih.gov While direct experimental data on the effects of carbenoxolone on Deiters' cells is not specified, the mechanical properties of these cells are of significant interest in auditory research. They are modeled as elastic beams that contribute to the nonlinear mechanical behavior of the organ of Corti. nih.gov Given carbenoxolone's known effects on gap junctions, which are present in the supporting cells of the cochlea, it is plausible that it could influence the intricate mechanical and electrical environment of the organ of Corti.

| Cell Type | Location | Function | Potential Relevance of Carbenoxolone |

| Deiters' Cells | Organ of Corti (Inner Ear) | Structural support and contribution to cochlear mechanics. nih.gov | Potential to modulate the mechanical and electrical properties of the organ of Corti through effects on gap junctions. |

Pharmacological Activities and Preclinical Investigations

Anti-inflammatory Research

Carbenoxolone (B1668346) has been the subject of numerous studies exploring its potential as an anti-inflammatory agent. This research has uncovered its ability to modulate key inflammatory pathways and mediators, demonstrating efficacy in various preclinical models of inflammation.

Preclinical studies have demonstrated that carbenoxolone can significantly reduce the expression and activity of several key inflammatory mediators. In a rat model of monocrotaline-induced pulmonary inflammation, administration of carbenoxolone led to a notable decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Tumor Necrosis Factor-α (TNF-α) . nih.gov This was accompanied by an increase in the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in a mouse model of allergic airway inflammation, carbenoxolone treatment resulted in a dramatic alleviation of the expression of phosphorylated Nuclear Factor-kappaB (NF-κB) and its inhibitor, p-IκB-α. jst.go.jpnih.gov This suggests that carbenoxolone exerts its anti-inflammatory effects, at least in part, by suppressing the NF-κB signaling pathway, a critical regulator of the inflammatory response.

However, it is important to note that the effect of carbenoxolone on these cytokines may be context-dependent. In a study on experimental autoimmune diabetes in mice, carbenoxolone administration was associated with an increase in the levels of IL-1β, IL-6, and TNF-α. utmb.edumazums.ac.ir Further research is needed to elucidate the reasons for these differing outcomes. The impact of carbenoxolone on Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) , two other important enzymes in the inflammatory cascade, is an area that requires more specific investigation.

The anti-inflammatory properties of carbenoxolone have been extensively studied in a mouse model of allergic airway inflammation, which mimics many of the features of asthma. jst.go.jpnih.govkarger.comnih.gov In these studies, inhaled carbenoxolone was shown to significantly reduce airway hyperreactivity, lung inflammation, and mucus hypersecretion. karger.comnih.gov Treatment with carbenoxolone also led to a significant decrease in the number of inflammatory cells, such as eosinophils and neutrophils, in the bronchoalveolar lavage fluid. jst.go.jpnih.gov Furthermore, carbenoxolone treatment was associated with reduced levels of Th2 cytokines like IL-4 and IL-5, which are key drivers of allergic inflammation. karger.comnih.gov

The following table summarizes the key findings from a preclinical study on allergic airway inflammation in mice:

| Feature Assessed | Effect of Carbenoxolone Treatment | Reference |

| Airway Hyperreactivity | Markedly alleviated | karger.comnih.gov |

| Lung Inflammation | Reduced | karger.comnih.gov |

| Mucus Hypersecretion | Inhibited in a dose-dependent manner | karger.com |

| Total Inflammatory Cells in BALF | Significant, dose-dependent reduction | karger.com |

| Eosinophils in BALF | Significant, dose-dependent reduction | karger.com |

| IL-4 and IL-5 in BALF | Prevented the increase | karger.comnih.gov |

| NF-κB Activation | Dramatically alleviated | jst.go.jpnih.gov |

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and propagating neuroinflammation. nih.govnih.gov Studies have indicated that carbenoxolone can modulate microglial activation, thereby contributing to its neuroprotective effects. In a model of ischemic brain injury, pre-administration of carbenoxolone was associated with the inhibition of astrocyte and microglia activation. nih.gov Furthermore, in a model of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, carbenoxolone was shown to specifically inhibit the production of IL-23 by microglia and dendritic cells in vitro. nih.gov IL-23 is a key cytokine in the differentiation of Th17 cells, which are critically involved in autoimmune inflammation in the CNS. nih.gov By reducing microglial activation and the production of pro-inflammatory cytokines, carbenoxolone may help to dampen the inflammatory cascade within the brain.

Neuroprotection Studies

Beyond its anti-inflammatory effects, carbenoxolone has demonstrated significant neuroprotective potential in various preclinical models of neurological damage.

In the context of ischemic stroke, where the brain is deprived of oxygen and glucose, carbenoxolone has shown promising results. In a rat model of transient focal cerebral ischemia, peripheral administration of carbenoxolone at the onset of ischemia significantly reduced both cortical and striatal infarct volumes. nih.gov Another study using a similar model found that pre-administration of carbenoxolone diminished the infarction size, which was associated with a decrease in reactive oxygen species generation and inhibition of astrocyte and microglia activation. nih.gov

The following table summarizes the key findings from a study on ischemic brain injury in rats:

| Parameter | Effect of Carbenoxolone Treatment | Reference |

| Cortical Infarct Volume | Significantly reduced by 48-63% | nih.gov |

| Striatal Infarct Volume | Significantly reduced by 34-63% | nih.gov |

| Infarction Size | Diminished | nih.gov |

| Reactive Oxygen Species Generation | Decreased | nih.gov |

| Astrocyte and Microglia Activation | Inhibited | nih.gov |

Research using an in vitro model of oxygen-glucose deprivation (OGD) further supports the neuroprotective effects of carbenoxolone. In hippocampal slice cultures subjected to OGD, carbenoxolone was shown to attenuate delayed cell death.

Traumatic brain injury (TBI) is a complex condition that involves both primary and secondary injury mechanisms, including inflammation and reactive gliosis. Research has suggested that carbenoxolone may have a therapeutic role in mitigating the secondary damage following TBI. While specific studies on carbenoxolone in TBI are emerging, the known anti-inflammatory and neuroprotective mechanisms of the compound are highly relevant to the pathophysiology of TBI.

Perinatal Global Ischemia Models

Research directly investigating the effects of Carbenoxolone disodium (B8443419) salt in specific perinatal global ischemia models is limited in the available literature. However, related preclinical data indicates that the compound has been studied in the context of pregnancy and in broader models of cerebral ischemia.

Neurodegenerative Models (e.g., Amyloid-beta 1-42 Oligomer-induced Neuroinflammation)

Carbenoxolone disodium salt has been investigated for its neuroprotective potential in preclinical models of Alzheimer's disease, particularly those involving neuroinflammation induced by amyloid-beta (Aβ) 1-42 oligomers. researchgate.netmdpi.comnih.gov The aggregation of Aβ is a primary factor in the progression of Alzheimer's, leading to neuroinflammation, neurodegeneration, and cognitive decline. researchgate.netmdpi.comnih.gov

In studies using male Sprague-Dawley rats, intracerebroventricular injection of Aβ 1-42 oligomers was used to induce a neurodegenerative state characterized by learning and memory deficits. mdpi.comnih.gov Co-treatment with carbenoxolone was found to prevent Aβ-induced neurodegeneration and cognitive decline. mdpi.com The therapeutic effects were associated with the inhibition of neuroinflammation and the induction of Brain-Derived Neurotrophic Factor (BDNF)/cAMP-response element binding protein (CREB) signaling. mdpi.comnih.gov

Further investigation revealed that carbenoxolone supplementation reversed Aβ 1-42 oligomer-induced alterations in the brain's antioxidant defense system. nih.gov It normalized levels of reactive oxygen species (ROS), lipid peroxidation, and protein carbonyls, which led to decreased DNA fragmentation in various brain regions. nih.gov Mechanistically, the neurotoxic effects of Aβ 1-42 oligomers are linked to increased activity and expression of connexin43 (Cx43), a gap junction protein. nih.gov Carbenoxolone, acting as a gap junction blocker, reduced the increased expression of Cx43, thereby potentially inhibiting the release of neurotoxic molecules and ameliorating anxiety-like behaviors and cognitive decline in the rat model. nih.gov

Table 1: Summary of Carbenoxolone Effects in Aβ 1-42 Neuroinflammation Models

| Model System | Key Pathological Feature Induced | Observed Effects of Carbenoxolone | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Male Sprague-Dawley rats with Aβ 1-42 oligomer injection | Neuroinflammation, cognitive decline, neurodegeneration | Prevented neurodegeneration and cognitive decline; normalized levels of inflammatory and apoptotic markers. | Inhibition of neuroinflammation; induction of BDNF/CREB signaling. | researchgate.netmdpi.comnih.gov |

| Male Wistar rats with Aβ 1-42 oligomer injection | Oxidative damage, anxiety-like behavior, cognitive decline | Reversed alterations in antioxidant defense system; reduced ROS, lipid peroxidation, and DNA fragmentation; induced anxiolytic behavior. | Blocking gap junction communication by reducing the expression of Connexin43 (Cx43). | nih.gov |

Anticonvulsant and Sedative Properties in Mice

Carbenoxolone disodium salt has demonstrated anticonvulsant, sedative, and muscle relaxant properties in various mouse models. nih.govnih.gov These effects are primarily attributed to its ability to inhibit gap junctional (GJ) intercellular communication. nih.govnih.gov In vitro studies have previously shown that by closing GJ channels, carbenoxolone can abolish epileptiform activity in rat hippocampal slices. nih.govnih.gov

In the pentylenetetrazole (PTZ) seizure model, which is considered a model for petit mal seizures, carbenoxolone prolonged the onset time and decreased the duration of seizures. nih.govnih.gov In the maximal electroshock (MES) model, which is analogous to grand mal seizures, the compound decreased seizure duration, affording protection against the seizure itself. nih.govnih.gov

Furthermore, carbenoxolone exhibited sedative properties in the potentiation of pentobarbitone sleep test, where it dose-dependently increased sleeping time and decreased sleep latency in mice. nih.govnih.gov Muscle relaxant activity and a decline in motor coordination were also observed in the traction test and accelerated rotarod test, respectively. nih.govnih.gov These findings collectively suggest that carbenoxolone possesses central nervous system depressant effects, potentially through the blockade of gap junction channels. nih.gov

Table 2: Anticonvulsant and Sedative Research Findings for Carbenoxolone in Mice

| Experimental Model | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ) model | Anticonvulsant (Petit Mal) | Prolonged seizure onset time and decreased seizure duration. | nih.govnih.gov |

| Maximal Electroshock (MES) model | Anticonvulsant (Grand Mal) | Decreased seizure duration. | nih.govnih.gov |

| Potentiation of Pentobarbitone Sleep Test | Sedative/Hypnotic | Significantly increased sleeping time and decreased latency in a dose-dependent manner. | nih.govnih.gov |

| Traction Test & Accelerated Rotarod Test | Muscle Relaxant & Motor Coordination | Showed muscle relaxant activity and a decline in motor coordination. | nih.govnih.gov |

Anti-fibrotic Research

Liver and Lung Fibrosis Models

Carbenoxolone has been shown to possess anti-fibrotic properties in preclinical models of liver and lung fibrosis. nih.gov In a mouse model where liver fibrosis was induced by thioacetamide (B46855) administration, treatment with carbenoxolone lowered the degree of liver fibrosis. mdpi.comnih.gov This therapeutic effect was associated with a reduction in the production of inflammatory proteins and overactivation of superoxide (B77818) dismutase. mdpi.comnih.gov

In the context of lung fibrosis, a study using a monocrotaline (B1676716) (MCT)-induced pulmonary inflammation and fibrosis model in rats demonstrated the protective effects of carbenoxolone. nih.gov Administration of the compound significantly decreased collagen deposition in the lung interstitium and arteries. nih.gov The study suggested that carbenoxolone attenuated MCT-induced pulmonary arteriolar remodeling and lung fibrosis, providing evidence for its potential therapeutic value in conditions involving pulmonary fibrosis. nih.gov The mechanism is partly attributed to decreasing the expression of connexins in T lymphocytes, which are involved in the inflammatory and tissue remodeling processes. nih.gov

Pancreatic and Hepatic Stellate Cell Studies

The anti-fibrotic activity of carbenoxolone extends to key cellular players in fibrosis: pancreatic and hepatic stellate cells (HSCs). nih.gov Research has specifically focused on the effects of carbenoxolone on cultured rat HSCs, which are central to the development of liver fibrosis. nih.gov

One study revealed that carbenoxolone triggered morphological changes in activated HSCs and suppressed their proliferation by inhibiting DNA synthesis. nih.gov This effect was observed in both culture-activated HSCs and those stimulated by platelet-derived growth factor (PDGF)-BB. nih.gov Carbenoxolone was found to decrease the expression of cell cycle-related proteins such as cyclins D1/2 and cyclin-dependent kinases 4/6. nih.gov Importantly, it also significantly reduced the expression of collagen alpha1(I) mRNA, a key marker of fibrosis. nih.gov The study concluded that carbenoxolone's ability to reduce DNA synthesis and collagen expression in activated HSCs occurred independently of its known pharmacological action as a gap-junction blocker. nih.gov These findings highlight a direct anti-fibrotic effect on the primary collagen-producing cells in the liver.

Multiple Sclerosis Models (e.g., PLP-induced EAE Model, MS-serum-exposed Pericyte Culture)

Recent investigations have explored the anti-fibrotic potential of carbenoxolone in the context of multiple sclerosis (MS), a disease where fibrotic scarring may contribute to the pathology. researchgate.netnih.govnih.gov The proteolipid protein (PLP)-induced experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics the relapsing-remitting course of MS, was used to study these effects. nih.govnih.gov

In the PLP-induced EAE model, carbenoxolone treatment was found to mitigate the formation of perivascular fibrosis. nih.gov This anti-fibrotic action was accompanied by an improvement in neurological scores and a decrease in demyelination, suggesting a potential disease-modifying effect. nih.govnih.gov

To further delineate the cellular mechanisms, an in-vitro MS model was established using human brain vascular pericytes (HBVPs) exposed to serum from MS patients. researchgate.netnih.govnih.gov This exposure induced fibrosis in the pericyte culture. nih.gov Carbenoxolone treatment significantly mitigated this MS-serum-induced fibrosis. researchgate.netnih.gov These dual findings, from both in-vivo and in-vitro models, demonstrate that carbenoxolone decreases fibrosis formation and suggest that targeting fibrosis could be a novel therapeutic strategy for multiple sclerosis. nih.govnih.gov

Antiviral Research

Carbenoxolone disodium salt has been the subject of various preclinical investigations to determine its potential antiviral properties against a range of viruses. These studies have explored its effects on viral replication, infectivity, and morphogenesis.

Inhibition of Vaccinia Virus Replication

Carbenoxolone has been identified as a potent inhibitor of Vaccinia virus (VACV) replication. medchemexpress.com Research has shown that carbenoxolone hinders the replication of VACV in a human keratinocyte cell line. nih.gov This inhibition appears to be independent of its function as a gap junction inhibitor. nih.govnih.gov

Studies using a human keratinocyte cell line (HaCaT) demonstrated that carbenoxolone treatment inhibits VACV replication. medchemexpress.com While viral protein synthesis still occurs in the presence of carbenoxolone, the formation of infectious virions is significantly reduced, suggesting that the compound primarily blocks viral morphogenesis. nih.govresearchgate.net Further investigation through electron microscopy revealed that carbenoxolone alters the cellular endomembrane system, leading to widespread ultrastructural damage that prevents the assembly of new VACV virions. nih.govnih.gov The inhibitory effect of carbenoxolone on VACV replication was also observed in connexin-deficient murine neuroblastoma cells (N2a), confirming that its antiviral action is not dependent on gap junctions. nih.govresearchgate.net

Table 1: Effect of Carbenoxolone on Vaccinia Virus Replication

| Cell Line | Virus | Concentration of Carbenoxolone | Observed Effect | Reference |

| HaCaT | VACV-A5L-EGFP | 30 µM | Inhibition of viral replication | nih.gov |

| N2a | VACV-A5L-EGFP | 30 µM | Inhibition of viral replication | nih.gov |

Effects on Herpes Simplex Virus Replication Cycle

Carbenoxolone sodium has demonstrated antiviral activity against the herpes simplex virus (HSV). nih.gov Dose-response experiments have shown that the presence of carbenoxolone during the HSV replication cycle can significantly reduce the yield of infectious virus. nih.gov Notably, HSV-2 replication was more severely restricted by the drug than HSV-1. nih.gov

The antiviral mechanism of carbenoxolone against HSV does not appear to directly target viral DNA synthesis, a common mechanism for many anti-herpesvirus agents. nih.gov Instead, the compound seems to be active throughout the replication cycle. nih.gov The quality of the progeny virus produced in the presence of carbenoxolone is greatly diminished, as evidenced by a significant reduction in infectious virus yield compared to the number of assembled virus particles. nih.gov This suggests an impairment in the proper assembly or maturation of the virions. Further analysis revealed that carbenoxolone treatment leads to alterations in the relative intensities of structural protein bands and affects the nuclear/cytoplasmic distribution of certain viral proteins. nih.gov Additionally, post-translational modifications such as glycosylation and sulphation of both cellular and HSV-induced proteins were strongly inhibited by carbenoxolone. nih.gov

Topical application of carbenoxolone sodium has also been explored in the management of herpetic gingivostomatitis and recurrent Herpes labialis, where it was observed to reduce healing time and pain. nih.gov

Activity against Dengue Virus Infection

Research has indicated that carbenoxolone disodium possesses antiviral activity against the dengue virus (DENV). nih.govnih.gov Studies have shown that treatment with carbenoxolone significantly decreases the production of infectious DENV particles in permissive cell lines, including A549, THP-1, and HUVEC. nih.gov This inhibitory effect was observed against different serotypes of DENV (1 and 2). nih.gov

Interestingly, carbenoxolone did not affect viral RNA and protein synthesis within the host cells. nih.govnih.gov A time-of-addition study revealed that the inhibitory effect of carbenoxolone is primarily directed at the virus itself, rather than the host cells. nih.govnih.gov Direct incubation of DENV with carbenoxolone led to a significant reduction in virus titer and infectivity, suggesting a virucidal effect. nih.govnih.gov It is hypothesized that carbenoxolone may disrupt the integrity of the viral envelope, leading to its degradation. nih.gov Furthermore, treatment with carbenoxolone significantly decreased the amount of DENV RNA found in progeny virions in the supernatants in a dose-dependent manner. nih.gov

Table 2: Effect of Carbenoxolone on Dengue Virus

| Cell Line | Virus Serotype | Concentration of Carbenoxolone | Observed Effect | Reference |

| A549, THP-1, HUVEC | DENV-1, DENV-2 | Not specified | Decreased production of infectious particles | nih.gov |

| A549 | DENV-2 | 50 µM | 5-fold reduction in DENV-2 mRNA expression | nih.gov |

| A549 | DENV-2 | 100 µM | 10-fold reduction in DENV-2 mRNA expression | nih.gov |

Studies on SARS-CoV Replication

Information regarding specific studies on the effect of carbenoxolone disodium salt on the replication of the original SARS-CoV is limited in the provided search results. While research has been conducted to identify inhibitors of the SARS-CoV-2 E protein channel from repurposed drug libraries, the direct and specific inhibitory activity of carbenoxolone on SARS-CoV replication is not detailed. nih.gov

Anti-tumor and Anti-metastasis Research

Carbenoxolone disodium has been investigated for its potential anti-tumor and anti-metastatic properties, with a particular focus on gastric cancer and lung metastasis.

Research has identified carbenoxolone disodium as a novel inhibitor of histone deacetylase 6 (HDAC6), an enzyme linked to gastric cancer. lktlabs.comtandfonline.comnih.gov In cell culture studies, carbenoxolone was shown to block the growth of gastric cancer cells without exhibiting toxicity to normal gastric cells. lktlabs.com It also inhibited the migration capacity of cancer cells by blocking wound healing and reversing the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell mobility. lktlabs.com The binding of carbenoxolone disodium to HDAC6 has been confirmed through cellular thermal shift and surface plasmon resonance assays. tandfonline.comnih.gov In animal studies using a lung cancer metastasis model in nude mice, oral administration of carbenoxolone significantly inhibited lung metastasis of gastric cancer cells. lktlabs.comtandfonline.com

Furthermore, carbenoxolone has shown anti-cancer properties through its antagonistic effect on high mobility group box 1 (HMGB1), a pro-inflammatory protein. nih.govmdpi.com Pre-treatment of mice with carbenoxolone has been shown to reduce tumor colonization in the lungs. nih.govmdpi.com Encapsulation of carbenoxolone in biodegradable poly(lactic-co-glycolic acid) (PLGA) particles has been developed to enhance its localization and activity in the lungs, leading to a significant reduction in metastatic burden. nih.govnih.gov

In the context of osteosarcoma, a primary malignant bone tumor that often metastasizes to the lung, carbenoxolone has been shown to increase the stiffness of osteosarcoma cells. mdpi.com This increase in cell stiffness, mediated by an increase in actin staining intensity, was correlated with suppressed cell migration, invasion, and adhesion, but not cell proliferation. mdpi.com In a mouse model, administration of carbenoxolone significantly reduced the number of lung metastases from osteosarcoma. mdpi.com

Carbenoxolone has also been identified as a potential FOXO3-inhibitory compound. nih.gov The transcription factor FOXO3 is associated with hallmarks of cancer, including drug resistance. nih.gov Carbenoxolone was found to silence the transcriptional activity of FOXO3 and sensitize high-stage neuroblastoma cells to chemotherapy. nih.gov

Table 3: Anti-tumor and Anti-metastasis Research Findings for Carbenoxolone Disodium

| Cancer Type | Target/Mechanism | In Vitro/In Vivo | Key Findings | Reference |

| Gastric Cancer | HDAC6 inhibitor | In vitro & In vivo | Inhibited cancer cell growth, migration, and lung metastasis. | lktlabs.comtandfonline.comnih.gov |

| Lung Metastasis | HMGB1 antagonist | In vivo | Reduced metastatic burden in the lungs. | nih.govmdpi.comnih.gov |

| Osteosarcoma | Increased cell stiffness | In vitro & In vivo | Increased tumor cell stiffness, reduced migration, invasion, adhesion, and lung metastasis. | mdpi.com |

| Neuroblastoma | FOXO3 inhibitor | In vitro | Silenced FOXO3 transcriptional activity and sensitized cells to chemotherapy. | nih.gov |

Inhibition of Gastric Cancer Cell Proliferation and Migration

Recent preclinical studies have identified Carbenoxolone disodium salt as a novel inhibitor of histone deacetylase 6 (HDAC6), a target of interest in gastric cancer therapy due to its association with the disease's progression and metastasis. researchgate.nettandfonline.com Through high-throughput screening, carbenoxolone disodium was found to bind to HDAC6, a discovery confirmed by cellular thermal shift assays, surface plasmon resonance, and molecular docking. researchgate.nettandfonline.com

In vitro studies using the MGC-803 human gastric cancer cell line demonstrated that carbenoxolone disodium salt effectively blocks the proliferation and migration of these cells. researchgate.nettandfonline.com Wound healing and transwell assays further substantiated the compound's ability to inhibit the migratory capacity of gastric cancer cells. nih.gov Notably, these inhibitory effects on cancer cell growth were observed without significant toxicity to normal gastric cells, suggesting a degree of selectivity. nih.govmoleculardepot.com The underlying mechanism appears to involve the reversal of the epithelial-mesenchymal transition (EMT), a critical process for cancer cell mobility. nih.govmoleculardepot.com Treatment with carbenoxolone disodium led to the downregulation of mesenchymal markers like N-cadherin and vimentin, and the upregulation of epithelial markers such as E-cadherin and occludin. nih.gov

Table 1: In Vitro Effects of Carbenoxolone Disodium Salt on Gastric Cancer Cells

| Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|

| HDAC6 Inhibition | - | Identified as a novel HDAC6 inhibitor with an IC₅₀ of 0.772 ± 0.081 μM. | tandfonline.comnih.gov |

| Cell Viability | MGC-803 | Blocked proliferation of cancer cells with low toxicity to normal cells. | researchgate.netnih.govmoleculardepot.com |

| Wound Healing Assay | MGC-803 | Inhibited the migration capacity of cancer cells. | researchgate.netnih.gov |

| Transwell Assay | MGC-803 | Blocked migration of cancer cells. | researchgate.nettandfonline.com |

| EMT Marker Expression | MGC-803 | Reversed EMT; downregulated mesenchymal markers and upregulated epithelial markers. | nih.gov |

Overcoming Chemoprotection in High-Stage Neuroblastoma Models

While carbenoxolone has demonstrated neuroprotective effects in other contexts, current research has not established a direct role for carbenoxolone disodium salt in overcoming chemotherapy resistance in high-stage neuroblastoma models. researchgate.netmoleculardepot.comnih.gov High-risk neuroblastoma is known for high relapse rates, and the mechanisms of therapy resistance are complex, involving factors like the suppression of MYC(N) activity and the activation of NFκB signaling. nih.gov Research into "persister cells" that survive chemotherapy is ongoing to identify new therapeutic strategies to prevent disease relapse. nih.gov However, specific preclinical investigations into the potential of carbenoxolone disodium salt to sensitize neuroblastoma cells to existing chemotherapeutic agents are not yet available in the reviewed literature. This represents a potential area for future investigation.

Impact on Lung Metastasis in Animal Models

The in vitro findings on the inhibition of gastric cancer cell migration by carbenoxolone disodium salt have been corroborated by in vivo animal studies. nih.gov In a lung metastasis model constructed using nude mice and a gastric cancer cell line (MGC-803), oral administration of carbenoxolone resulted in a significant inhibition of lung metastasis. nih.govmoleculardepot.com The number of lung metastasis nodules was notably lower in the groups treated with carbenoxolone compared to the vehicle group, indicating a potent anti-metastatic effect in a living system. nih.gov

These findings suggest that carbenoxolone disodium salt's ability to inhibit HDAC6 and reverse the epithelial-mesenchymal transition translates into a functional reduction of cancer cell spread to distant organs in preclinical models. nih.govmoleculardepot.comnih.gov

Gastroprotective Research

Mechanisms of Ulcer Healing (e.g., Gastric Secretion Inhibition, Increased Mucus Production)

Carbenoxolone disodium salt has been extensively studied for its gastroprotective and ulcer-healing properties. Its mechanism of action is multifaceted, involving the enhancement of the mucosal defensive factors rather than solely inhibiting aggressive factors like gastric acid. nih.gov

One of the key mechanisms is its effect on gastric mucus. Carbenoxolone increases the production of gastric mucus, which forms a protective barrier against acid and pepsin. nih.gov Studies have shown an increase in the N-acetylneuraminic acid (NANA) content of gastric juice, an index of mucus secretion, following treatment with carbenoxolone. medchemexpress.com It is suggested that the compound favorably alters the physicochemical properties of mucus. nih.gov

Furthermore, carbenoxolone influences gastric epithelial cell turnover. In patients with gastric ulcers, who typically exhibit a high rate of cell loss, carbenoxolone treatment has been shown to reduce this turnover. This allows the epithelial cells more time to mature within the mucosa and produce more protective mucus. medchemexpress.com The compound may also reduce peptic activity in gastric juices. nih.gov While it does not appear to alter the normal processes of tissue growth and repair histologically, it supports the healing environment. nih.gov

Table 2: Mechanisms of Ulcer Healing by Carbenoxolone Disodium Salt

| Mechanism | Effect | Supporting Evidence | Reference |

|---|---|---|---|

| Mucus Production | Increases the production and alters the properties of gastric mucus. | Increased N-acetylneuraminic acid (NANA) in gastric juice. | nih.govmedchemexpress.com |

| Epithelial Cell Turnover | Reduces the high rate of epithelial cell loss seen in ulcer patients. | Measured decrease in gastric deoxyribonucleic acid (DNA) loss. | medchemexpress.com |

| Peptic Activity | Reduces the activity of pepsin in gastric juices. | Markedly reduced peptic activity in rat gastric juice. | nih.gov |

| Mucosal Barrier | Protects the mucosal barrier from acid-pepsin attack. | General mechanism of action. | nih.gov |

Experimental Models of Ulceration (e.g., Peptic, Esophageal, Oral Ulceration)

Carbenoxolone disodium salt has been evaluated in various experimental models of ulceration, demonstrating its therapeutic potential for peptic, esophageal, and oral ulcers. medchemexpress.comdrugbank.comtaylorandfrancis.com

In rodent models, carbenoxolone has shown a significant protective effect against gastric lesions induced by various agents. It has been found to inhibit stress-induced gastric lesions, as well as those caused by acetylsalicylic acid (ASA) and serotonin. nih.gov In pyloric-ligated rat models, it also demonstrated a significant reduction in the extent of gastric mucosal damage. nih.gov However, it did not show a significant effect on Shay ulceration in rats or histamine-induced lesions in guinea pigs. nih.gov While it did not seem to promote the healing of acute stress-induced or acetic-acid-induced ulcers in rats, it did accelerate the healing of chronic gastric ulcers in dogs. nih.gov

The compound is also indicated for the study of esophageal and oral ulceration. medchemexpress.comdrugbank.com For oral ulceration, experimental models often involve inducing chemical trauma, for instance with acetic acid on the buccal mucosa of mice, to create reproducible ulcers for studying pathogenesis and therapeutic interventions. ui.ac.id Carbenoxolone is used as a treatment for such painful mouth conditions, including lip sores and mouth ulcers. drugbank.com

Other Preclinical Pharmacological Activities

Beyond its roles in cancer and gastroprotection, preclinical investigations have revealed other pharmacological activities of carbenoxolone disodium salt.

Antiviral Activity: Carbenoxolone has demonstrated antiviral properties against several viruses. It has been shown to inhibit the replication of Vaccinia virus in a gap junction-independent manner. medchemexpress.com Studies have also reported its activity against Dengue virus, where it appears to exert a virucidal effect, directly reducing the infectivity of the virus particles. nih.gov Furthermore, it has been investigated for its activity against Herpes Simplex Virus (HSV-1 and HSV-2), where it reduces the infectious virus yield by diminishing the quality of progeny virus particles. nih.gov

Neuroprotective and Neurological Effects: Carbenoxolone is widely used in neuroscience research as a gap junction inhibitor. sigmaaldrich.com It has shown neuroprotective potential in models of Alzheimer's disease by mitigating amyloid-beta oligomer-induced neuroinflammation and cognitive decline in rats. researchgate.netnih.gov The mechanism involves the inhibition of neuroinflammation and the induction of BDNF/CREB signaling. researchgate.netnih.gov It has also been studied in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where it reversed disease severity and pathology, suggesting a protective role against neuroinflammation. nih.gov Additionally, in a pentylenetetrazole (PTZ) seizure model in mice, carbenoxolone significantly increased sleeping time, indicating potential anticonvulsant properties. medchemexpress.com

Enzyme Inhibition: Carbenoxolone is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in corticosteroid metabolism. tocris.comrndsystems.com This inhibition is central to some of its therapeutic effects and side effects. It also inhibits the bacterial enzyme 3α, 20β-hydroxysteroid dehydrogenase. medchemexpress.com

Table 3: Other Preclinical Activities of Carbenoxolone Disodium Salt

| Activity | Model/System | Key Finding | Reference |

|---|---|---|---|

| Antiviral | Dengue Virus | Exerts a virucidal effect, reducing virus infectivity. | nih.gov |

| Antiviral | Herpes Simplex Virus | Reduces infectious virus yield by diminishing progeny quality. | nih.gov |

| Antiviral | Vaccinia Virus | Inhibits virus replication. | medchemexpress.com |

| Neuroprotection | Rat model of Alzheimer's | Mitigates neuroinflammation and cognitive decline. | researchgate.netnih.gov |

| Neuroprotection | Mouse model of EAE | Reverses disease severity and pathology. | nih.gov |

| Enzyme Inhibition | In vitro / In vivo | Inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD). | tocris.comrndsystems.com |

Muscle Relaxant Activity in Animal Models

Preclinical studies in mice have demonstrated that carbenoxolone possesses muscle relaxant effects, in addition to anticonvulsant and sedative properties. These effects are believed to be linked to its capacity to inhibit gap junctional intercellular communication. nih.govnih.gov

One key study evaluated the muscle relaxant activity of carbenoxolone using the traction test and the accelerated rotarod test in mice. In the traction test, a high dose of carbenoxolone was shown to induce muscle relaxation. nih.gov The accelerated rotarod test, which assesses motor coordination, indicated that carbenoxolone caused a decline in motor performance, further suggesting a muscle relaxant effect. nih.gov The primary mechanism proposed for these effects is the blockade of gap junction channels. nih.gov

Further research on isolated smooth muscle preparations from rat colon and guinea-pig ileum showed that carbenoxolone could inhibit contractile responses. It reduced the amplitude of spontaneous mechanical activity and inhibited contractions induced by both electrical field stimulation and acetylcholine. scialert.netscialert.net This suggests that carbenoxolone's inhibitory effects on muscle contraction may extend beyond its gap junction blocking activity and could involve direct depression of the smooth muscle. scialert.net

| Test | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Traction Test | Mice | Showed significant muscle relaxant activity at a dose of 400 mg/kg. | nih.gov |

| Accelerated Rotarod Test | Mice | Doses of 200 and 300 mg/kg caused a decline in motor coordination. | nih.gov |

| Isolated Smooth Muscle Contraction | Rat Colon and Guinea-Pig Ileum | Inhibited spontaneous and induced (acetylcholine, electrical stimulation) contractile responses in a concentration-dependent manner (0.05-5 μM). | scialert.net |

Effects on Retinal Cell Function (e.g., Rod and Cone Photoreceptors, Photoreceptor-to-Horizontal Cell Synaptic Transmission)

Carbenoxolone has been extensively studied for its impact on the intricate cellular functions within the retina, largely due to its role as a blocker of gap junctions and hemichannels, which are crucial for retinal signal processing.

Research has shown that carbenoxolone significantly affects the communication between photoreceptors and horizontal cells. In the retina of the larval tiger salamander (Ambystoma), carbenoxolone at a concentration of 100 µM was found to reduce photoreceptor-to-horizontal cell synaptic transmission by a remarkable 92%. nih.gov This profound effect is largely attributed to the inhibition of voltage-gated Ca²⁺ channels in the photoreceptors. nih.gov In isolated cone photoreceptors, carbenoxolone inhibited these calcium channels with an EC₅₀ of 48 µM and, at 100 µM, reduced the cone Ca²⁺ channel current by 37%. nih.gov

In the mouse retina, carbenoxolone has been shown to decrease the light responses of cone-driven ganglion cells to about 30% of the control response. researchgate.net This effect supports the idea that hemichannels, likely on horizontal cells in the outer retina, are critical for the forward transmission of light signals into the retinal circuitry. researchgate.net While carbenoxolone did not affect rod photoresponses in the isolated mouse retina, it did slow the activation phase and substantially retard the recovery phase. scialert.net

Furthermore, studies on isolated rat intrinsically photosensitive retinal ganglion cells (ipRGCs) revealed that carbenoxolone at concentrations of 50 and 100 µM completely abolished the light-evoked rise in intracellular calcium. nih.gov This indicates a direct inhibitory action on these photoreceptive ganglion cells, independent of its gap junction blocking effects on the wider retinal network. nih.gov

| Retinal Target | Animal Model | Effect of Carbenoxolone | Quantitative Data | Reference |

|---|---|---|---|---|

| Photoreceptor-to-Horizontal Cell Synaptic Transmission | Ambystoma (larval tiger salamander) | Inhibition of synaptic transmission | 92% reduction at 100 µM | nih.gov |